MC-Val-Cit-PAB-duocarmycin chloride

ADC Payload Cytotoxicity DNA Alkylator

Not all linker-payloads are equivalent. MC-Val-Cit-PAB-duocarmycin chloride provides a uniquely non-MDR1-substrate DNA-alkylating mechanism, distinct from tubulin inhibitors like MMAE/DM1. This construct enables precise ADC research into MDR resistance, linker stability, DAR homogeneity, and tumor penetration. Choose this compound to benchmark novel linker technologies or investigate why picomolar in vitro potency fails in vivo—a critical tool for next-generation ADC development.

Molecular Formula C54H65Cl2N9O9
Molecular Weight 1055.1 g/mol
Cat. No. B8198320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-duocarmycin chloride
Molecular FormulaC54H65Cl2N9O9
Molecular Weight1055.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O.[Cl-]
InChIInChI=1S/C54H64ClN9O9.ClH/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63;/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72);1H/t36-,42+,50+;/m1./s1
InChIKeyUNCKJRMATSMWHA-QMUBXYOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-duocarmycin chloride: Core Characteristics of a DNA-Alkylating ADC Drug-Linker Construct


MC-Val-Cit-PAB-duocarmycin chloride (CAS 2055896-98-3) is a pre-assembled drug-linker construct for antibody-drug conjugates (ADCs), comprising the potent DNA minor-groove alkylating agent duocarmycin, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl (PAB) spacer, and a maleimidocaproyl (MC) conjugation handle . This modular design enables site-specific or stochastic conjugation to engineered or native antibody cysteines, yielding ADCs that deliver a sub-nanomolar cytotoxic payload with a mechanism of action distinct from the clinically dominant microtubule inhibitors [1].

Why MC-Val-Cit-PAB-duocarmycin chloride Cannot Be Substituted with Other Val-Cit-PAB or Payload Analogs


Substituting MC-Val-Cit-PAB-duocarmycin chloride with another linker-payload combination is not equivalent due to three interdependent performance axes. First, the Val-Cit-PABC linker, while widely used, is inherently prone to hydrophobicity-induced aggregation and premature payload release in circulation [1]. Second, the duocarmycin payload operates via DNA alkylation, a mechanism that confers distinct potency and resistance profiles relative to tubulin-binding payloads like MMAE or DM1 [2]. Third, the combination of this specific linker and payload dictates the final ADC's drug-to-antibody ratio (DAR) homogeneity, pharmacokinetic profile, and therapeutic index [3]. Even seemingly minor alterations—such as swapping the payload to MMAE while retaining the Val-Cit-PAB linker—have been shown to completely invert in vivo efficacy outcomes [3].

Quantitative Evidence for MC-Val-Cit-PAB-duocarmycin chloride: Head-to-Head Comparisons with MMAE and Other ADC Payloads


Payload Potency: Duocarmycin (DNA Binder) vs. Dolastatin 10 (Tubulin Binder) in Neuroblastoma

In a panel of 11 neuroblastoma cell lines, the median IC50 of duocarmycin SA (the active moiety of this drug-linker construct) was 8.0 pM (range: 3.2–43.7 pM). This is significantly more potent than the most active tubulin-binding payload tested, dolastatin 10, which exhibited a median IC50 of 119 pM (range: 43.8–435 pM). The class of DNA-binding payloads (n=4) demonstrated a mean IC50 of 25.6 pM, compared to 943 pM for tubulin binders (n=5) [1].

ADC Payload Cytotoxicity DNA Alkylator Neuroblastoma

In Vivo Efficacy: Duocarmycin-ADC vs. MMAE-ADC in a PSMA+ Prostate Cancer Xenograft Model

A direct comparison of site-specifically conjugated anti-PSMA ADCs revealed that MMAE-based ADCs (DAR2 and DAR4) significantly impaired tumor growth and prolonged median survival from 13 days (PBS control) to 20 and 29 days, respectively. In stark contrast, the duocarmycin-based ADCs (DAR2 and DAR4) failed to demonstrate any significant tumor growth inhibition or survival benefit in the same LS174T-PSMA xenograft model [1]. This finding highlights that the combination of a duocarmycin payload with a Val-Cit linker, in this specific antibody and tumor context, does not translate in vitro potency into in vivo efficacy, underscoring the critical importance of context-dependent linker-payload selection.

In Vivo Efficacy Prostate Cancer PSMA ADC Comparison

Linker Stability: Val-Cit-PABC Platform Exhibits High Circulatory Stability but Is Prone to Hydrophobicity-Induced Aggregation

The Val-Cit-PABC linker platform employed in this compound is recognized for its high stability in circulation, exhibiting half-lives of approximately 6.0 days in mouse plasma and 9.6 days in cynomolgus monkey plasma, which is comparable to non-cleavable linkers . However, this platform is also associated with inherent drawbacks, including hydrophobicity-induced aggregation that can limit the achievable drug-to-antibody ratio (DAR) and increase the risk of premature payload release [1]. This dual nature—excellent systemic stability coupled with manufacturability challenges—defines the performance envelope of any ADC built with this linker.

ADC Linker Plasma Stability Aggregation Val-Cit

High-Impact Application Scenarios for MC-Val-Cit-PAB-duocarmycin chloride Based on Comparative Evidence


Mechanistic Studies of ADC Payload Resistance in Multidrug-Resistant (MDR) Tumors

Given that duocarmycin's DNA-alkylating mechanism is not a substrate for the ABCB1 (MDR1) efflux pump, which commonly mediates resistance to tubulin-binding payloads like MMAE and DM1 [1], this drug-linker construct is ideally suited for generating ADCs to probe resistance mechanisms in MDR-expressing cancer models. Researchers can use ADCs built with this compound to assess whether payload mechanism of action can overcome MDR-mediated resistance, a key differentiator from clinically prevalent ADC payloads.

Investigating the Disconnect Between In Vitro Potency and In Vivo Efficacy

The stark contrast between duocarmycin's low-picomolar in vitro IC50 and its lack of in vivo efficacy in a PSMA+ prostate cancer model [2] makes this compound a valuable tool for studying the factors that limit ADC efficacy. Research applications include investigating tumor penetration, bystander killing effects, linker stability in the tumor microenvironment, and the impact of DAR on pharmacokinetics. This compound enables controlled experiments to dissect why a highly potent payload fails in vivo, informing the design of next-generation ADCs.

Comparative Linker-Payload Optimization for Solid Tumor ADCs

This construct serves as a benchmark for evaluating new linker technologies. Its Val-Cit-PABC linker, while stable in plasma, is known to promote aggregation and premature release with hydrophobic payloads [3]. By using MC-Val-Cit-PAB-duocarmycin chloride as a reference standard, researchers can quantitatively compare the aggregation propensity, DAR homogeneity, and in vivo stability of novel linker-payload combinations (e.g., those incorporating hydrophilic shields or exolinker designs) to demonstrate improved developability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Cit-PAB-duocarmycin chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.